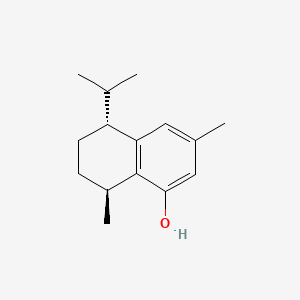

(+)-8-Hydroxycalamenene

Description

Structure

3D Structure

Properties

CAS No. |

88642-92-6 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C15H22O/c1-9(2)12-6-5-11(4)15-13(12)7-10(3)8-14(15)16/h7-9,11-12,16H,5-6H2,1-4H3/t11-,12+/m0/s1 |

InChI Key |

FDMKIGKOMRSCAW-NWDGAFQWSA-N |

SMILES |

CC1CCC(C2=C1C(=CC(=C2)C)O)C(C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H](C2=C1C(=CC(=C2)C)O)C(C)C |

Canonical SMILES |

CC1CCC(C2=C1C(=CC(=C2)C)O)C(C)C |

Other CAS No. |

88642-92-6 |

Synonyms |

8-hydroxycalamenene |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of + 8 Hydroxycalamenene

Botanical Sources of (+)-8-Hydroxycalamenene

The compound is predominantly found in the plant kingdom, distributed across several distinct genera and plant parts.

Identification of Plant Genera and Species

This compound has been isolated from multiple plant species belonging to different families. The genera Dysoxylum, Reynoutria, and Siparuna are notable botanical sources. scialert.netmdpi.commmsl.cznii.ac.jp

Within the Dysoxylum genus (family Meliaceae), several species are known to produce this compound, including:

Dysoxylum acutangulum mdpi.commdpi.com

Dysoxylum alliaceum mdpi.comnii.ac.jpmdpi.comi3l.ac.id

Dysoxylum densiflorum nii.ac.jp

Dysoxylum excelsum mdpi.com

Dysoxylum parasiticum mdpi.comnii.ac.jp

Dysoxylum schiffneri mdpi.comnii.ac.jpresearchgate.net

Other identified plant sources include:

Reynoutria elliptica (family Polygonaceae), a perennial herb also known by the synonym Fallopia forbesii. mmsl.cznih.gov

Siparuna macrotepala (family Siparunaceae), a medicinal plant found in Ecuador. scialert.netresearchgate.net

Dumortiera hirsuta (a species of liverwort). tandfonline.com

Table 1: Plant Genera and Species Containing this compound

| Genus | Species | Family |

|---|---|---|

| Dysoxylum | D. acutangulum | Meliaceae |

| D. alliaceum | Meliaceae | |

| D. densiflorum | Meliaceae | |

| D. excelsum | Meliaceae | |

| D. parasiticum | Meliaceae | |

| D. schiffneri | Meliaceae | |

| Reynoutria | R. elliptica | Polygonaceae |

| Siparuna | S. macrotepala | Siparunaceae |

Specific Plant Parts Yielding the Compound

The concentration and presence of this compound can vary depending on the specific part of the plant. Research has identified the compound in seeds, leaves, rhizomes, and stem barks.

Leaves : Isolated from the leaves of Dysoxylum acutangulum and the twigs and leaves of Siparuna macrotepala. scialert.netmdpi.com

Seeds : Found in the seeds of Dysoxylum alliaceum and Dysoxylum densiflorum. nii.ac.jpi3l.ac.id

Rhizomes : The rhizomes of Reynoutria elliptica are a significant source of the compound. mmsl.cznih.govresearchgate.netjst.go.jp

Stem Barks and Wood : The stem barks of Dysoxylum alliaceum, Dysoxylum excelsum, and Dysoxylum parasiticum have been shown to contain this compound. mdpi.comtandfonline.com It has also been extracted from the wood of Dysoxylum schiffneri. mdpi.comresearchgate.net

Table 2: Plant Parts Yielding this compound

| Plant Species | Part(s) |

|---|---|

| Dysoxylum acutangulum | Leaves |

| Dysoxylum alliaceum | Seeds, Stem Barks |

| Dysoxylum densiflorum | Seeds |

| Dysoxylum excelsum | Stem Barks |

| Dysoxylum parasiticum | Stem Barks |

| Dysoxylum schiffneri | Wood |

| Reynoutria elliptica | Rhizomes |

Geographical Distribution of Producing Organisms

The plants that produce this compound are found in various regions across the globe, from tropical to temperate zones.

The Dysoxylum genus has a wide distribution, stretching from India and Sri Lanka, across Malaysia and Indonesia, and extending to Australia and New Zealand. tandfonline.com

Reynoutria elliptica is native to the Far East, specifically China, Korea, and Japan. mmsl.czresearchgate.net It was introduced to Europe and North America in the 19th century and is now considered an invasive species in many of these areas. mmsl.czresearchgate.netmmsl.cz

Siparuna macrotepala has been specifically collected in Ecuador. scialert.net The Siparuna genus is native to the Neotropical realm, with a high concentration of species in the Andes region. researchgate.net

Dumortiera hirsuta , a liverwort species, has been studied from collections in China. tandfonline.com

Microbial Sources of this compound

While less common than botanical sources, the compound has also been identified as a metabolite of a fungus.

Discovery in Fungi

This compound has been isolated from cultures of the basidiomycete fungus Heimiomyces sp. nih.gov This particular fungus was collected from the Mount Elgon National Reserve in Kenya. nih.gov In a study of its secondary metabolites, this compound was identified among other calamene-type sesquiterpenoids and referred to under the name heimiocalamene C. nih.gov

Advanced Chromatographic Techniques for Isolation

The purification and isolation of this compound from crude extracts of natural sources rely on various advanced chromatographic methods. These techniques separate compounds based on their physical and chemical properties.

Medium-Pressure Liquid Chromatography (MPLC) : This technique was specifically used for the isolation of the compound from the twigs and leaves of Siparuna macrotepala. scialert.netdocsdrive.com

Column Chromatography : Flash column chromatography and gel filtration chromatography (using supports like Sephadex LH 20) are commonly employed methods for the initial separation and purification of extracts from sources like Alangium salviifolium and Alpinia oxymitra. mpg.denih.gov

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often used as a final purification step to obtain the pure compound, as demonstrated in the processing of extracts from Alpinia oxymitra. mpg.de

These methods, often used in combination, are essential for obtaining this compound in a pure form suitable for structural elucidation and further scientific investigation. mpg.denih.gov

High-Performance Liquid Chromatography (HPLC) in Natural Product Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of sesquiterpenoids from complex fractions. acs.orgnih.gov Following initial fractionation by other methods, semi-preparative or preparative HPLC is often employed to isolate compounds to a high degree of purity. researchgate.netmdpi.com For instance, sesquiterpenoids from Artemisia adamsii were successfully isolated using HPLC after initial column chromatography. acs.org The technique's high resolution allows for the separation of structurally similar compounds. The choice of stationary phase (e.g., C18) and a precisely controlled mobile phase gradient are critical for achieving effective separation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sesquiterpenoids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the identification and quantification of volatile and semi-volatile compounds, including many sesquiterpenoids, in natural extracts. scielo.br This technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides information on the molecular weight and fragmentation pattern of the compounds. scielo.org.mx GC-MS is particularly useful for analyzing essential oils and headspace volatiles from plants. mdpi.commdpi.com For example, it has been used to identify the chemical composition of essential oils rich in sesquiterpenes from various medicinal plants. scielo.org.mxphytojournal.com In the case of the nudibranch Leminda millecra, a GC-MS survey of potential prey was used to trace the dietary origin of its sequestered metabolites. nih.gov

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has gained prominence in natural product isolation. chromatographyonline.com It operates without a solid stationary phase, which eliminates issues like irreversible adsorption of the sample, making it ideal for the separation of sensitive or unstable compounds. nih.govspringernature.com The method's versatility allows for both normal and reversed-phase modes of operation, and it is highly scalable, from analytical to preparative and even industrial quantities. chromatographyonline.comnews-medical.net High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for the preparative isolation of sesquiterpenoids from various plant extracts, such as those from Tussilago farfara and Saussurea lappa. phcog.combrieflands.com The selection of an appropriate biphasic solvent system, based on the partition coefficient (K value) of the target compounds, is crucial for a successful separation. mdpi.comphcog.comaocs.org

| Technique | Principle | Key Advantage | Application Example | Reference |

| HPLC | High-pressure liquid-solid partition | High resolution and sensitivity | Final purification of sesquiterpenoids from Artemisia adamsii | acs.org |

| GC-MS | Gas-phase separation coupled with mass detection | Identification of volatile compounds | Analysis of sesquiterpenes in essential oils | scielo.org.mxphytojournal.com |

| CCC/HSCCC | Liquid-liquid partition without a solid support | No irreversible adsorption; high sample recovery | Preparative isolation of sesquiterpenoids from Tussilago farfara | chromatographyonline.comphcog.com |

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a systematic process used to identify and isolate bioactive compounds from natural sources. nih.gov This approach involves a stepwise separation of a crude extract, where each resulting fraction is tested for a specific biological activity. The active fractions are then subjected to further chromatographic separation until a pure, active compound is isolated. mdpi.com

The core of this strategy is the repeated integration of biological assays throughout the purification workflow. nih.gov For example, in the search for anti-inflammatory compounds from the fungus Fomitopsis pinicola, fractions were tested for their ability to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils. rsc.orgresearchgate.net Similarly, the isolation of antifungal sesquiterpenes from Drimys brasiliensis was guided by microbroth dilution assays against pathogenic fungi. ualberta.ca This iterative process ensures that purification efforts remain focused on the fractions containing the compounds of interest, increasing the efficiency of discovering novel bioactive molecules. mdpi.com

The initial step in many isolation protocols, including bioassay-guided fractionation, often involves sequential extraction. nih.gov This method uses a series of solvents with increasing polarity to partition the chemical constituents of the raw material based on their solubility. nih.govnih.gov A typical sequence might start with a nonpolar solvent like hexane (B92381) to extract lipids and nonpolar terpenes, followed by solvents of intermediate polarity like ethyl acetate, and finally a polar solvent like ethanol (B145695) or methanol (B129727) to extract more polar compounds such as glycosides and phenols. nih.gov This preliminary separation simplifies the subsequent chromatographic steps by reducing the complexity of the fractions to be analyzed. mdpi.comresearchgate.netnofima.com Following extraction, liquid-liquid partitioning can further divide the crude extract into fractions with different polarity profiles before they are subjected to chromatography. mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of + 8 Hydroxycalamenene

General Principles of Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a diverse class of C15 terpenes constructed from three isoprene (B109036) units. wikipedia.org Their biosynthesis is a branch of the broader terpenoid metabolic network and relies on key precursor molecules and specific enzymatic machinery. hebmu.edu.cn

Farnesyl pyrophosphate (FPP) is the universal precursor for all sesquiterpenoids. hebmu.edu.cnpnas.org It is a 15-carbon isoprenoid compound that serves as a critical branch point in terpenoid metabolism, directing carbon flow towards the synthesis of sesquiterpenes, as well as other important molecules like sterols. pnas.orgresearchgate.net The formation of the diverse array of sesquiterpene skeletons, including the cadinane (B1243036) framework of (+)-8-hydroxycalamenene, begins with the ionization and cyclization of FPP, a reaction catalyzed by a class of enzymes known as terpene synthases. rsc.orgresearchgate.net

The five-carbon building blocks of FPP, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct biosynthetic pathways in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgwikipedia.org

Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway is primarily responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgplos.org It begins with the condensation of three molecules of acetyl-CoA. researchgate.net

Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgnih.gov

While these pathways are compartmentalized, there is evidence of "crosstalk" between them, with the potential for IPP to be transported from plastids to the cytosol for sesquiterpene biosynthesis. nih.govnih.gov

| Pathway | Location in Plant Cells | Primary Products |

| Mevalonate (MVA) Pathway | Cytosol | Sesquiterpenes (C15), Triterpenes (C30), Sterols |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes (C10), Diterpenes (C20), Carotenoids |

Proposed Biosynthetic Route to this compound

The formation of this compound from FPP is believed to follow a multi-step enzymatic process involving cyclization to form a characteristic cadinane skeleton, followed by specific hydroxylation. hebmu.edu.cn

The biosynthesis of the cadinane sesquiterpene skeleton begins with the enzyme-catalyzed cyclization of FPP. This process is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation. researchgate.net This reactive intermediate then undergoes a series of ring-closing reactions. For cadinanes, it is proposed that FPP first cyclizes to form a germacradienyl cation intermediate. hebmu.edu.cnd-nb.info A subsequent 1,3-hydride shift and a second ring closure lead to the formation of the bicyclic cadinenyl carbocation, which is the foundational structure of all cadinane-type sesquiterpenoids. hebmu.edu.cn

Following the formation of the cadinane hydrocarbon backbone, further enzymatic modifications occur to produce the final structure of this compound. hebmu.edu.cnresearchgate.net A key step is the introduction of a hydroxyl group at the C-8 position of the calamenene (B1145186) skeleton. This hydroxylation reaction is typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes known for their role in the oxidative modification of various secondary metabolites. researchgate.netresearchgate.net These enzymes can introduce hydroxyl groups with high regio- and stereoselectivity. researchgate.net

Identification and Characterization of Biosynthetic Enzymes

While the general biosynthetic pathway to cadinane sesquiterpenoids is understood, the specific enzymes responsible for the synthesis of this compound have not been fully characterized in the literature. However, research into the biosynthesis of other sesquiterpenoids provides a framework for identifying the types of enzymes involved.

The enzymes responsible for natural product biosynthesis are often highly specialized. beilstein-journals.org The identification and characterization of these enzymes typically involve a combination of genetic and biochemical approaches. For example, researchers can identify candidate genes for terpene synthases and cytochrome P450s in plants known to produce this compound. frontiersin.orgnih.gov These candidate genes can then be expressed in a heterologous host, such as yeast or E. coli, to produce the corresponding enzymes. hebmu.edu.cn The activity and product specificity of these recombinant enzymes can then be tested in vitro to confirm their role in the biosynthetic pathway. nih.gov

Recent advancements in enzyme engineering and synthetic biology offer the potential to not only identify and characterize these enzymes but also to engineer them for the industrial production of valuable natural products like this compound. rsc.orgnih.gov

Sesquiterpene Synthases in Calamenene Formation

The formation of the characteristic bicyclic carbon skeleton of calamenenes is catalyzed by a class of enzymes known as sesquiterpene synthases (or terpene cyclases). These enzymes utilize the energy of the diphosphate (B83284) leaving group of FPP to initiate a complex cascade of cyclizations and rearrangements.

While a specific (+)-calamenene synthase has not been definitively isolated and characterized, the biosynthesis is understood to proceed via a cadinane-type carbocation intermediate. The formation of the closely related cadinane skeleton is well-studied. For instance, (+)-δ-cadinene synthase from cotton cyclizes FPP to form (+)-δ-cadinene, a direct precursor for various sesquiterpenoid phytoalexins. sippe.ac.cnresearchgate.net The reaction mechanism involves the initial ionization of FPP to a farnesyl cation, which then undergoes cyclization to form a germacrenyl cation, followed by a second cyclization to yield a bicyclic cadinyl cation. beilstein-journals.org Deprotonation of this cation yields the final cadinene olefin. The formation of the aromatic calamenene structure is believed to occur from such a cadinane intermediate, although the precise mechanism of aromatization remains largely unexplored. beilstein-journals.org The diversity of sesquiterpene structures found in nature arises from the ability of different sesquiterpene synthases to control the complex carbocation cascade, producing unique scaffolds from the same FPP precursor. researchgate.net

Cytochrome P450 Monooxygenases (P450s) in Hydroxylation

Following the formation of the sesquiterpene backbone, the molecule undergoes functionalization, typically through oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netnih.gov These heme-containing enzymes are responsible for the high regio- and stereoselectivity of hydroxylation on complex hydrocarbon scaffolds. wur.nl For this compound, this involves the introduction of a hydroxyl group at the C-8 position of the calamenene or a precursor cadinane skeleton.

A key enzyme in a related pathway was identified in cotton (Gossypium arboreum) as (+)-δ-cadinene-8-hydroxylase. sippe.ac.cnnih.gov This enzyme, classified as CYP706B1, specifically catalyzes the hydroxylation of (+)-δ-cadinene to form 8-hydroxy-(+)-δ-cadinene. nih.govnih.gov The expression of CYP706B1 is closely linked to the production of sesquiterpenoid phytoalexins, suggesting it plays a critical role in the defense mechanisms of the plant. nih.gov

P450 enzymes require a redox partner to transfer electrons from NADPH, which is essential for the activation of molecular oxygen. wur.nltandfonline.com This partner is typically a cytochrome P450 reductase (CPR). tandfonline.comsippe.ac.cn The functional expression of plant P450s, like CYP706B1, in heterologous systems such as yeast (Saccharomyces cerevisiae) requires the co-expression of a suitable CPR. nih.govtandfonline.com The efficiency and even the outcome of the P450-catalyzed reaction can be influenced by the choice of the CPR partner, highlighting the importance of the entire P450 complex. tandfonline.comsippe.ac.cn It is highly probable that a homologous P450 enzyme from the CYP706 family is responsible for the C-8 hydroxylation step in the biosynthesis of this compound in the organisms that produce it.

Chemical Synthesis Strategies for + 8 Hydroxycalamenene and Analogs

Retrosynthetic Analysis of the (+)-8-Hydroxycalamenene Scaffold

A retrosynthetic analysis of the this compound scaffold reveals key disconnections that simplify the target structure into more readily available starting materials. A common strategy involves disconnecting the bicyclic core. The synthesis plan often starts from a chiral precursor, such as l-menthone, to establish the desired stereochemistry early in the sequence. mdpi.comresearchgate.net

The primary retrosynthetic disconnections are:

Aromatization: The aromatic ring containing the hydroxyl group can be viewed as the product of a late-stage aromatization or dehydration of a cyclohexene (B86901) or cyclohexenone precursor. mdpi.comresearchgate.net This simplifies the target to a bicyclic alkene.

Ring-Closing Metathesis (RCM): The six-membered, non-aromatic ring can be formed via a ring-closing metathesis reaction of a diene precursor. mdpi.comresearchgate.net This disconnection opens the ring to a more flexible acyclic diene, simplifying the stereochemical challenges.

Side Chain Introduction: The isopropyl and methyl groups are traced back to the chiral starting material, l-menthone, while other functionalities can be introduced via reactions like Grignard additions. mdpi.comresearchgate.net

This approach breaks down the complex bicyclic sesquiterpene into a chiral monoterpene starting material, highlighting a convergent and stereocontrolled synthetic plan.

The primary stereochemical challenge in the synthesis of calamenenes is controlling the relative configuration at the ring junction, which can be either cis or trans. mdpi.comresearchgate.net Historically, many total syntheses resulted in mixtures of these isomers, which are often difficult to separate. researchgate.net

To address this, enantioselective strategies often rely on:

Chiral Pool Starting Materials: The use of naturally occurring chiral molecules, such as l-menthone, provides a robust method for setting the absolute configuration of the stereocenters. mdpi.comresearchgate.net The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions.

Stereoselective Reactions: The application of stereoselective reactions, like the Ring-Closing Metathesis (RCM), is crucial for constructing key structural features, such as the trisubstituted double bond within the cyclohexene ring, with high fidelity. mdpi.comresearchgate.net

Total Synthesis Approaches to this compound

The total synthesis of hydroxycalamenene isomers has been achieved through multi-step sequences that employ key strategic reactions to build the carbon skeleton and control stereochemistry. While total syntheses of chiral hydroxycalamenenes had not been clearly reported for some time due to the formation of isomeric mixtures, a successful approach has been demonstrated using RCM. mdpi.comresearchgate.net

Several key reactions are central to the total synthesis of the hydroxycalamenene scaffold. mdpi.comresearchgate.netglobalauthorid.com

Ring-Closing Metathesis (RCM): This is a pivotal reaction for forming the six-membered ring. The diene alcohol precursor is treated with a ruthenium-based catalyst, such as Grubbs' catalyst, to induce an intramolecular cyclization, yielding a bicyclic alkene. mdpi.comresearchgate.net This method is highly efficient for creating the trisubstituted double bond characteristic of the calamenene (B1145186) core. mdpi.com

Aromatic Annulation: The final formation of the phenolic ring is achieved through a sequence of oxidation and dehydration. mdpi.comresearchgate.net The bicyclic alkene intermediate can undergo an allylic oxidation to form an enone, which is then dehydrated, often using reagents like phosphorus oxychloride (POCl₃) in pyridine, to generate the aromatic phenol (B47542) structure. mdpi.comresearchgate.net

| Synthesis Step | Key Reagent/Catalyst | Purpose |

| Allylation | LDA, Allyl bromide | Introduction of an allyl group to l-menthone |

| Grignard Reaction | Methallylmagnesium chloride | Addition of a methallyl group to form a diene alcohol |

| Ring-Closing Metathesis | Grubbs' Catalyst | Cyclization of the diene to form the bicyclic core |

| Aromatization | POCl₃, Pyridine | Dehydration of an enone intermediate to form the phenol |

Chemo-enzymatic Synthesis of this compound and Dimeric Analogs

A modern and efficient strategy for producing this compound and its derivatives is the chemo-enzymatic approach. sciprofiles.comnih.gov This method combines traditional chemical synthesis to build the monomeric scaffold with a biocatalytic step to perform specific transformations, such as dimerization. sciprofiles.comnih.govcnr.it A novel chemo-enzymatic synthesis has been developed to produce atropoisomeric dimers of trans-8-hydroxycalamenene, starting from commercially available (+)-menthol. sciprofiles.comnih.gov

This integrated approach leverages the scalability of chemical synthesis and the high selectivity of enzymatic catalysis. nih.govresearchgate.net

Enzymes, particularly laccases, play a crucial role in the chemo-enzymatic synthesis of calamenene derivatives. sciprofiles.comnih.gov Laccases are multi-copper oxidoreductase enzymes that are highly effective at catalyzing the oxidation of phenolic compounds. esabweb.orgmdpi.com

In the synthesis of dimeric analogs of this compound, the enzyme laccase from the fungus Trametes versicolor is used to catalyze the oxidative coupling of the monomer. sciprofiles.comnih.govesabweb.org The process unfolds as follows:

Oxidation: The laccase enzyme oxidizes the phenolic hydroxyl group of (+)-8-trans-hydroxycalamenene. esabweb.org This reaction involves the reduction of molecular oxygen to water and the concomitant one-electron oxidation of four substrate molecules, generating phenoxy radicals. esabweb.org

Dimerization: The highly reactive radical intermediates then undergo a spontaneous C-C bond-forming reaction to couple with each other, resulting in the formation of dimeric structures. sciprofiles.comesabweb.orgmdpi.com This biocatalytic dimerization yields atropoisomeric dimers, which are stereoisomers resulting from hindered rotation around a single bond. sciprofiles.comnih.gov

This chemo-enzymatic method highlights the potential of using biocatalysts to create complex molecular architectures, such as dimeric terpenoids, from natural product scaffolds. sciprofiles.comnih.gov

| Enzyme | Source | Catalytic Function | Substrate | Product |

| Laccase | Trametes versicolor | Oxidation and Dimerization | (+)-8-trans-hydroxycalamenene | Atropoisomeric dimers of (+)-8-trans-hydroxycalamenene sciprofiles.comnih.gov |

Synthesis of Atropoisomeric Dimers

The synthesis of atropoisomeric dimers of this compound represents a significant advancement in modifying the calamenene scaffold to explore new biological activities. A notable strategy employs a chemo-enzymatic approach, which combines chemical synthesis with biocatalysis to achieve selective transformations.

Researchers have successfully synthesized atropoisomeric dimers of both (+)-trans-8-hydroxycalamenene and its enantiomer, (-)-trans-8-hydroxycalamenene. sciprofiles.comnih.gov The process begins with the chemical synthesis of the monomeric precursors from commercially available (+)-menthol and (-)-menthol, respectively. The key dimerization step is then accomplished using a laccase enzyme isolated from the white-rot fungus Trametes versicolor. sciprofiles.comnih.gov

This enzymatic oxidative coupling is a powerful tool for creating carbon-carbon bonds between phenolic compounds. The laccase catalyzes the formation of phenoxy radicals from the 8-hydroxycalamenene monomers, which then couple to form the dimeric structures. This biocatalytic method is advantageous as it can lead to the stereoselective formation of atropoisomers, which are stereoisomers resulting from hindered rotation around a single bond.

The structural elucidation of the resulting dimers is a critical step, confirming the connectivity and stereochemistry of the newly formed molecules. This is typically achieved through a combination of advanced analytical techniques, including two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, electronic circular dichroism (ECD), and density functional theory (DFT) calculations. sciprofiles.comnih.gov

The research in this area has demonstrated that dimerization is a viable strategy for creating structurally novel analogs of this compound with potentially enhanced biological properties. sciprofiles.com

Synthesis of Structural Analogs and Derivatives of this compound

The rational design of analogs is a cornerstone of medicinal chemistry, aiming to systematically modify a lead compound to understand how its chemical structure relates to its biological activity. For this compound, the synthesis of analogs is primarily driven by the goal of enhancing its therapeutic potential, as evidenced by recent studies on its dimeric forms. sciprofiles.comnih.gov

The synthesis of the atropoisomeric dimers of trans-8-hydroxycalamenene serves as a foundational example of generating analogs for Structure-Activity Relationship (SAR) studies. sciprofiles.com By creating a library of related compounds—in this case, the monomers and their corresponding dimers—researchers can perform comparative biological testing to identify key structural features responsible for activity.

A pivotal study revealed that the synthesized calamenene dimers exhibited significantly higher antiprotozoal activity against Leishmania species and drug-resistant Plasmodium falciparum when compared to their monomeric precursors. sciprofiles.comnih.gov This finding is a crucial piece of SAR data, strongly suggesting that the increased molecular size and altered stereochemistry of the dimeric scaffold are favorable for this specific biological activity. The enhanced potency of the dimers highlights the value of dimerization as a strategy for developing more effective agents based on the calamenene framework.

These results lay the groundwork for the future rational design of novel drugs derived from the calamenene scaffold. sciprofiles.com The success of the dimeric analogs encourages further investigation and "interactome studies" to optimize the pharmacological properties of this class of sesquiterpenoids. sciprofiles.com Future design strategies may involve:

Modification of the Linkage: Exploring different connection points or types of linkages between two calamenene units.

Functional Group Alteration: Introducing or modifying functional groups on the aromatic ring or the aliphatic chain of the monomers before dimerization to fine-tune electronic and steric properties.

Scaffold Hybridization: Combining the calamenene structure with other pharmacophores known to have relevant biological activity.

While the broader exploration of rationally designed this compound analogs is an emerging field, the initial SAR data from dimerization studies provide a clear direction for developing new and more potent derivatives.

Data Tables

Table 1: Antiprotozoal Activity of this compound Monomer and its Dimer

| Compound | Organism | IC₅₀ (µM) |

| (+)-trans-8-Hydroxycalamenene (Monomer) | Leishmania donovani | > 22.9 |

| Dimer of (+)-trans-8-Hydroxycalamenene | Leishmania donovani | 3.9 |

| (+)-trans-8-Hydroxycalamenene (Monomer) | Plasmodium falciparum (D6 strain) | 12.3 |

| Dimer of (+)-trans-8-Hydroxycalamenene | Plasmodium falciparum (D6 strain) | 1.3 |

| (+)-trans-8-Hydroxycalamenene (Monomer) | Plasmodium falciparum (Dd2 strain) | 13.7 |

| Dimer of (+)-trans-8-Hydroxycalamenene | Plasmodium falciparum (Dd2 strain) | 1.8 |

Data sourced from Bassanini et al. (2024). sciprofiles.comnih.gov

Biological Activities and Mechanistic Investigations of + 8 Hydroxycalamenene

Antimicrobial and Antifungal Activities

(+)-8-Hydroxycalamenene has demonstrated notable capabilities in inhibiting the growth of both bacteria and fungi. Its effectiveness has been evaluated against a range of microorganisms, revealing a broad spectrum of activity.

Research has shown that this compound and essential oils rich in its isomer, 7-hydroxycalamenene (B1229534), are effective against various bacteria. nih.gov Essential oils containing high concentrations of 7-hydroxycalamenene have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, both of which are Gram-positive bacteria. nih.gov The antibacterial properties of calamenene-containing essential oils are also effective against other pathogens, including MRSA strains. mdpi.com

Furthermore, studies on essential oils rich in 7-hydroxycalamenene have demonstrated efficacy against Mycobacterium tuberculosis and Mycobacterium smegmatis. nih.gov The minimum inhibitory concentration (MIC) of these oils was determined to be 4.76 × 10⁻³ µg/mL for MRSA and 4.88 µg/mL for M. tuberculosis. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Hydroxycalamenene-Rich Essential Oils against Selected Bacteria

| Bacterium | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Gram-positive | 4.76 × 10⁻³ |

| Mycobacterium tuberculosis | Acid-fast | 4.88 |

| Mycobacterium smegmatis | Acid-fast | 39.06 |

Data sourced from a study on the antimicrobial activity of essential oils from Croton cajucara. nih.gov

The antifungal potential of this compound and its related compounds has been investigated against several fungal species. Essential oils rich in 7-hydroxycalamenene have shown potent activity against Mucor circinelloides and Rhizopus oryzae. nih.gov The MIC for these fungi were reported as 3.63 × 10⁻⁸ µg/mL and 0.152 µg/mL, respectively. nih.gov While specific data for Mucor hiemalis is not extensively detailed in the provided context, the broad antifungal activity of calamenene (B1145186) derivatives suggests potential efficacy. For comparison, the antifungal agent isodrimenediol has shown activity against Mucor hiemalis. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of 7-Hydroxycalamenene-Rich Essential Oils against Selected Fungi

| Fungus | MIC (µg/mL) |

|---|---|

| Mucor circinelloides | 3.63 × 10⁻⁸ |

| Rhizopus oryzae | 0.152 |

Data sourced from a study on the antimicrobial activity of essential oils from Croton cajucara. nih.gov

The antimicrobial mechanism of compounds like this compound is often attributed to their interaction with microbial membranes. mdpi.comnih.gov The amphipathic nature of many antimicrobial peptides, a concept that can be extended to some terpenoids, allows for interaction with the negatively charged bacterial membranes. nih.gov This interaction can lead to the disruption of the membrane's phospholipid bilayer, increasing its permeability and destabilizing the entire structure. mdpi.com

Additionally, some antimicrobial agents can act on the cell wall, inhibit protein folding or enzyme activity, or have intracellular targets. nih.gov For instance, some antimicrobial peptides are known to inhibit nucleic acid biosynthesis by targeting key enzymes or causing the degradation of DNA and RNA. frontiersin.org While the precise cascade of events for this compound is still under investigation, its membrane-disrupting capabilities are considered a primary mode of its antimicrobial action. mdpi.com

Antiprotozoal and Antiparasitic Efficacy in in vitro Models

Beyond its antibacterial and antifungal properties, this compound has emerged as a promising candidate in the fight against protozoan and parasitic diseases. In vitro studies have highlighted its activity against significant human pathogens like Leishmania spp. and the malaria parasite, Plasmodium falciparum. nih.gov

This compound and its derivatives have demonstrated notable antileishmanial activity. nih.gov A study on the essential oil of Croton cajucara, which contains the isomer 7-hydroxycalamenene, revealed in vitro activity against Leishmania chagasi promastigotes, with an IC₅₀ value of 11.4 µg/mL for the purified component. researchgate.net Another investigation into the essential oil from the leaves of Croton cajucara and its main constituent, 7-hydroxycalamenene, also confirmed its efficacy against L. chagasi. nih.gov

Furthermore, research into atropoisomeric dimers of trans-8-Hydroxycalamenene has shown that these dimeric forms exhibit significantly higher antiprotozoal activity against Leishmania spp. compared to their monomeric counterparts. nih.gov This suggests that structural modifications of the calamenene scaffold can lead to enhanced therapeutic potential. nih.gov

Table 3: In Vitro Antileishmanial Activity of Calamenene Derivatives

| Compound/Extract | Leishmania Species | Form | IC₅₀ Value |

|---|---|---|---|

| 7-Hydroxycalamenene | L. chagasi | Promastigote | 11.4 µg/mL |

| Dimeric trans-8-Hydroxycalamenene | Leishmania spp. | Not Specified | Significantly higher activity than monomer |

Data compiled from studies on the antiprotozoal effects of calamenene compounds. nih.govresearchgate.net

The global challenge of drug-resistant malaria has spurred the search for novel antiplasmodial agents. This compound and its derivatives have shown promise in this area. nih.gov Research has demonstrated that atropoisomeric dimers of trans-8-Hydroxycalamenene are active against drug-resistant strains of Plasmodium falciparum. nih.gov The dimeric structures of these calamenenes were found to have considerably greater antiplasmodial activity than the monomeric forms, indicating that dimerization is a viable strategy for developing more potent antimalarial compounds based on the calamenene framework. nih.gov This discovery opens avenues for further investigation into the development of new drugs to combat malaria. nih.gov

Exploration of Calamenene Dimers for Enhanced Antiprotozoal Activity

Leishmaniasis and malaria, debilitating protozoan diseases affecting millions globally, face significant treatment challenges due to emerging drug-resistant strains. nih.gov This has spurred the search for novel antiprotozoal agents, with recent attention turning to calamenenes and their dimers. nih.govsciprofiles.com These naturally occurring sesquiterpenes, found in essential oils, are being explored for their therapeutic potential. nih.govsciprofiles.com

A novel chemo-enzymatic synthesis approach has been developed to create atropoisomeric dimers of (+)-8-trans-hydroxycalamenene. nih.govsciprofiles.com In vitro studies have revealed that these calamenene dimers exhibit significantly higher antiprotozoal activity against Leishmania spp. and drug-resistant Plasmodium falciparum when compared to their monomeric forms. nih.govsciprofiles.com This suggests that dimerization enhances the therapeutic efficacy of the calamenene scaffold. nih.gov These findings highlight the potential of dimeric terpenoids as a promising new class of antiprotozoal agents and provide a foundation for the development of novel antimalarial drugs. nih.govsciprofiles.com

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (preclinical studies)

This compound has demonstrated notable cytotoxic and antiproliferative effects in various preclinical studies on cancer cell lines. mdpi.comresearchgate.net

Effects on Specific Cancer Cell Lines (e.g., U266, KB 3.1, L929, HCT-116)

Studies have shown the cytotoxic potential of this compound against several human cancer cell lines. mdpi.comresearchgate.net For instance, its activity has been observed in the U266 multiple myeloma cell line. mdpi.comresearchgate.net Research has also investigated the effects of related compounds and combination therapies on cell lines such as HCT-116 colorectal carcinoma, where cytotoxic effects were noted. nih.govnih.gov

Interactive Data Table: Cytotoxic Effects of this compound and Related Compounds on Cancer Cell Lines

| Cell Line | Compound/Treatment | Observed Effect |

| U266 | This compound | Blocked constitutive STAT3 activation. mdpi.comresearchgate.net |

| HCT-116 | Oxaliplatin, Capecitabine, 17-AAG | Dose-dependent growth inhibition. nih.gov |

| HT-29 | Oxaliplatin, Capecitabine, 17-AAG | Higher resistance compared to HCT-116. nih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., STAT3, JAK1/2, c-Src, NF-κB, MAPK)

A key mechanism behind the anticancer activity of this compound involves the modulation of critical oncogenic signaling pathways. mdpi.comresearchgate.net The compound has been shown to block the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) in U266 myeloma cells. mdpi.comresearchgate.net This inhibition is achieved by targeting upstream kinases, specifically Janus kinase 1/2 (JAK1/2) and proto-oncogene tyrosine-protein kinase Src (c-Src). mdpi.comresearchgate.net The JAK/STAT pathway is a crucial regulator of gene expression, cell proliferation, and differentiation, and its dysregulation is implicated in various cancers. frontiersin.orgfrontiersin.org

Furthermore, the compound influences the Nuclear Factor-kappa B (NF-κB) pathway, which is pivotal in regulating immune responses, inflammation, and cell survival. mdpi.commdpi.com By inhibiting these pathways, this compound can disrupt the cellular processes that drive cancer progression. The Mitogen-Activated Protein Kinase (MAPK) pathway, another essential signaling cascade involved in cell proliferation and survival, is also a target of compounds with similar structures. frontiersin.orgfrontiersin.org

Induction of Apoptosis and Cell Cycle Arrest

This compound has been found to induce programmed cell death, or apoptosis, in cancer cells. mdpi.comresearchgate.net This process is critical for eliminating malignant cells. The compound has been observed to potentiate the apoptotic effects of other chemotherapy agents, such as bortezomib, in myeloma cells. mdpi.comresearchgate.net

In addition to inducing apoptosis, this compound can cause cell cycle arrest, which halts the proliferation of cancer cells. researchgate.netnih.gov Studies on other natural compounds have shown that the induction of cell cycle arrest, often at the G1 or G2/M phase, is a common mechanism of anticancer activity. ijmrhs.comjmb.or.krnih.gov For instance, cedrol (B397079) has been shown to induce G1 cell cycle arrest in A549 lung carcinoma cells. jmb.or.kr

Inhibition of Gene Products related to Apoptosis, Proliferation, and Invasion (e.g., bcl-2, bcl-xL, cyclin D1, MMP-9)

The pro-apoptotic and anti-proliferative effects of this compound are further mediated by its ability to inhibit the expression of key gene products. mdpi.comresearchgate.net It has been shown to suppress the expression of anti-apoptotic proteins like B-cell lymphoma 2 (bcl-2) and B-cell lymphoma-extra large (bcl-xL). mdpi.comresearchgate.netjmb.or.kr The inhibition of these proteins is a crucial step in promoting apoptosis. nih.gov

Furthermore, this compound inhibits the expression of cyclin D1, a protein essential for cell cycle progression, thereby contributing to its anti-proliferative effects. mdpi.comresearchgate.net The compound also downregulates the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is critical for cancer cell invasion and metastasis. mdpi.comresearchgate.net

Interactive Data Table: Gene Products Modulated by this compound

| Gene Product | Function | Effect of this compound |

| bcl-2 | Anti-apoptotic | Inhibition of expression. mdpi.comresearchgate.net |

| bcl-xL | Anti-apoptotic | Inhibition of expression. mdpi.comresearchgate.net |

| cyclin D1 | Proliferation | Inhibition of expression. mdpi.comresearchgate.net |

| MMP-9 | Invasion | Inhibition of expression. mdpi.comresearchgate.net |

Neuroprotective Effects in Preclinical Models

Beyond its anticancer properties, this compound has demonstrated significant neuroprotective effects in preclinical studies. researchgate.net Neurodegenerative diseases represent a growing health concern, and natural products are being increasingly investigated for their potential therapeutic benefits. frontiersin.orgrsc.org

Research has shown that this compound, isolated from Reynoutria elliptica, can protect retinal ganglion cells (RGCs) from oxidative stress-induced death, a major risk factor in glaucoma. researchgate.net In in vitro models using transformed RGC-5 cells, the compound attenuated cell death induced by glutamate (B1630785) and L-buthionine-(S,R)-sulfoximine (BSO). researchgate.net It achieved this by dose-dependently decreasing the expression of apoptotic proteins such as cleaved PARP and caspase-3. researchgate.net Moreover, this compound stimulated the activity of glutathione (B108866) and glutathione S-transferase and restored the mitochondrial membrane potential that was reduced by the glutamate/BSO treatment. researchgate.net

In an in vivo rat model, where retinal damage was induced by N-methyl-d-aspartate (NMDA), this compound demonstrated protective effects. researchgate.net It prevented the thinning of the inner plexiform layer and reduced the number of TUNEL-positive (apoptotic) cells in the ganglion cell layer. researchgate.net These findings collectively indicate that this compound exerts neuroprotective effects both in vitro and in vivo, suggesting its potential as a therapeutic agent for neurodegenerative conditions like glaucoma. researchgate.net

Attenuation of Cell Death in Retinal Ganglion Cells (RGC-5)

Oxidative stress-induced death of retinal ganglion cells (RGCs) is a significant risk factor for glaucoma. nih.gov Research has shown that this compound, isolated from the hexane (B92381) fraction of Reynoutria elliptica, can mitigate cell death in transformed RGC-5 cells. nih.govresearchgate.net The RGC-5 cell line, established in 2001, has been a valuable tool in glaucoma research, although its characteristics have been a subject of scientific discussion over the years. mdpi.com Studies have confirmed that these cells express neuronal and ganglion cell markers and are sensitive to neurotrophin withdrawal and oxidative stress. mdpi.com

In vitro studies demonstrated the neuroprotective effects of this compound. nih.govresearchgate.net When RGC-5 cells were subjected to glutamate and L-buthionine-(S,R)-sulfoximine (BSO) to induce oxidative stress, the addition of this compound attenuated the resulting cell death. nih.govresearchgate.net Further in vivo studies in rats showed that the presence of N-methyl-d-aspartate in the retina led to a thinning of the inner plexiform layer (IPL) and an increase in TUNEL-positive (apoptotic) RGCs. nih.gov However, treatment with this compound protected against this thinning of the IPL and reduced the number of TUNEL-positive cells in the ganglion cell layer, indicating its neuroprotective role in a living organism. nih.gov

Modulation of Apoptotic Proteins (e.g., cleaved PARP, caspase-3)

Apoptosis, or programmed cell death, involves a cascade of specific proteins. Key players in this process include caspases and poly (ADP-ribose) polymerase (PARP). Caspase-3 is an executioner caspase that, when activated by cleavage, orchestrates the dismantling of the cell. abcam.com One of its targets is PARP, a DNA repair enzyme. abcam.com The cleavage of PARP by active caspase-3 is a hallmark of apoptosis. abcam.commdpi.com

Studies on this compound have revealed its ability to modulate these apoptotic proteins. In RGC-5 cells treated with glutamate and BSO to induce apoptosis, this compound produced a dose-dependent decrease in the expression of cleaved PARP and cleaved caspase-3. nih.govresearchgate.net This indicates that the compound interferes with the apoptotic pathway, reducing the activation of key executioner proteins and thereby preventing cell death. nih.govresearchgate.net The reduction in the levels of these cleaved proteins provides a molecular basis for the observed attenuation of cell death in RGC-5 cells. nih.govresearchgate.net

Stimulation of Antioxidant Defenses (e.g., glutathione, glutathione S-transferase)

The cellular antioxidant defense system is crucial for combating oxidative stress. anygenes.com This system includes non-enzymatic antioxidants like glutathione (GSH) and enzymes such as glutathione S-transferases (GSTs). anygenes.comfoodandnutritionresearch.net GSH plays a fundamental role in protecting cells from reactive oxygen species, and its ratio to its oxidized form (GSSG) is a key indicator of oxidative stress. anygenes.com GSTs are a family of enzymes that catalyze the conjugation of GSH to various harmful substances, aiding in their detoxification. nih.gov

Research has shown that this compound can bolster these antioxidant defenses. nih.govresearchgate.net In the same study where it protected RGC-5 cells from oxidative stress-induced death, the compound also stimulated the activity of glutathione and glutathione S-transferase. nih.govresearchgate.net By enhancing the levels and activity of these critical components of the antioxidant system, this compound helps to neutralize the damaging effects of oxidative stress, contributing to its neuroprotective effects. nih.govresearchgate.net

Restoration of Mitochondrial Membrane Potential

Mitochondria are central to cell life and death, and the maintenance of their membrane potential (ΔΨm) is critical for their function. plos.orgembopress.org A reduction in ΔΨm is a hallmark of mitochondrial dysfunction and a key event in the apoptotic process. plos.orgembopress.org

Investigations into the mechanisms of this compound's neuroprotective effects have demonstrated its ability to preserve mitochondrial integrity. nih.govresearchgate.net In cultured RGC-5 cells, treatment with glutamate and BSO led to a reduction in the mitochondrial membrane potential. nih.govresearchgate.net However, the addition of this compound to these cell cultures restored the diminished mitochondrial membrane potential. nih.govresearchgate.net This restoration of ΔΨm is a significant finding, as it suggests that the compound acts at a crucial point in the cell death pathway, preventing the collapse of mitochondrial function and the subsequent progression to apoptosis. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects (preclinical studies)

Preclinical research indicates that various natural compounds possess anti-inflammatory and immunomodulatory properties. nih.govuu.nlmdpi.com These effects are often mediated through the modulation of immune cell activity and the production of inflammatory signaling molecules. nih.govuu.nlmdpi.com While direct preclinical studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively detailed in the provided context, the closely related isomer, 7-hydroxycalamenene, has been shown to possess antioxidant and antimicrobial activities, which can be linked to anti-inflammatory responses. nih.gov

Inhibition of Inflammatory Markers

Inflammation is a complex biological response involving the release of various inflammatory markers, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govd-nb.info The inhibition of these pro-inflammatory markers is a key strategy in the management of inflammatory diseases. frontiersin.orgnih.gov

While specific studies detailing the direct inhibition of a broad range of inflammatory markers by this compound are not available in the provided search results, its demonstrated neuroprotective effects in a model of retinal damage, a condition often associated with inflammation, suggest a potential role in modulating inflammatory processes. researchgate.net The compound's ability to attenuate cell death and oxidative stress, which are closely linked to inflammation, further supports this possibility. nih.govresearchgate.net

Other Investigated Biological Activities (e.g., fish toxicity, antioxidant activity)

Beyond its neuroprotective effects, this compound has been investigated for other biological activities. One of the notable properties of this compound is its significant toxicity against fish. researchgate.netresearchgate.netkisti.re.kr This activity led to its identification as a fish-poison principle from Dysoxylum acutangulum and Dysoxylum alliaceum. researchgate.netkisti.re.kr

In addition to its toxicity to fish, this compound has demonstrated antioxidant activity. researchgate.netufc.br The antioxidant potential of hydroxylated calamenenes, in general, has been noted, with the isomer 7-hydroxy-calamenene also showing significant antioxidant effects. nih.govufc.br The antioxidant activity of this compound is a key component of its neuroprotective mechanism, as it helps to counteract the damaging effects of oxidative stress in retinal cells. nih.govresearchgate.net

| Biological Activity | Organism/Cell Line | Key Findings |

| Attenuation of Cell Death | Retinal Ganglion Cells (RGC-5) | Mitigated cell death induced by oxidative stress. nih.govresearchgate.net |

| Modulation of Apoptotic Proteins | Retinal Ganglion Cells (RGC-5) | Decreased expression of cleaved PARP and caspase-3. nih.govresearchgate.net |

| Stimulation of Antioxidant Defenses | Retinal Ganglion Cells (RGC-5) | Increased activity of glutathione and glutathione S-transferase. nih.govresearchgate.net |

| Restoration of Mitochondrial Membrane Potential | Retinal Ganglion Cells (RGC-5) | Restored reduced mitochondrial membrane potential. nih.govresearchgate.net |

| Fish Toxicity | Fish | Exhibited significant toxicity. researchgate.netresearchgate.netkisti.re.kr |

| Antioxidant Activity | In vitro assays | Demonstrated antioxidant properties. researchgate.netufc.br |

Structure Activity Relationship Sar Studies of + 8 Hydroxycalamenene Derivatives

Impact of Hydroxyl Group Position and Modifications on Bioactivity

The position of the hydroxyl group on the calamenene (B1145186) scaffold has been shown to be a critical determinant of its biological activity. Studies on different isomers of hydroxycalamenene have revealed that the location of this functional group significantly influences the antifungal efficacy of the compound.

Research conducted on various phytopathogenic fungi demonstrated that the placement of the hydroxyl group affects the inhibitory activity of hydroxycalamenene isomers. A comparative study of 5-hydroxycalamenene and 7-hydroxycalamenene (B1229534) isolated from the liverwort Bazzania trilobata provided valuable insights into this aspect. The antifungal activities of these two isomers against a panel of five plant pathogenic fungi are presented in Table 1.

Table 1: Antifungal Activity of Hydroxycalamenene Isomers

| Fungal Species | 5-Hydroxycalamenene (IC₅₀ µg/mL) | 7-Hydroxycalamenene (IC₅₀ µg/mL) |

|---|---|---|

| Botrytis cinerea | >100 | >100 |

| Cladosporium cucumerinum | 20.3 | 12.8 |

| Phytophthora infestans | 1.8 | 0.9 |

| Pyricularia oryzae | >100 | >100 |

| Septoria tritici | 45.2 | 23.5 |

Data sourced from Scher, J. M., et al. (2004).

The data indicates that while both isomers show potent activity against Phytophthora infestans, 7-hydroxycalamenene is consistently more active than 5-hydroxycalamenene against Cladosporium cucumerinum, Phytophthora infestans, and Septoria tritici. This suggests that the hydroxyl group at the 7-position confers greater antifungal potency compared to the 5-position for these specific fungal strains. Neither compound showed significant activity against Botrytis cinerea or Pyricularia oryzae at the tested concentrations.

Role of the Sesquiterpene Core Structure in Biological Potency

The calamenene framework, a bicyclic sesquiterpene, serves as the fundamental scaffold for the biological activity of (+)-8-hydroxycalamenene. Sesquiterpenes, as a class of natural products, are known for their vast structural diversity and a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

The lipophilic nature of the sesquiterpene core is crucial for its ability to interact with and penetrate cellular membranes, a key step in reaching intracellular targets. The aromatic ring fused to a partially saturated six-membered ring provides a rigid and defined three-dimensional structure that can facilitate specific interactions with biological macromolecules. While direct studies isolating the specific contribution of the calamenene core of this compound from its substituents are limited, the necessity of this scaffold is implied by the high degree of conservation of this core structure in related bioactive natural products.

Influence of Stereochemistry on Pharmacological Effects

Stereochemistry plays a pivotal role in the pharmacological effects of bioactive molecules, as biological systems are inherently chiral. The specific spatial arrangement of atoms in this compound and its derivatives can significantly impact their interaction with protein targets, leading to differences in efficacy and selectivity between stereoisomers.

A recent study on the antiprotozoal activity of atropoisomeric dimers of 8-trans-hydroxycalamenene highlighted the importance of stereochemistry. In this research, both (+)- and (-)-enantiomers of 8-trans-hydroxycalamenene were synthesized and subsequently dimerized using a laccase enzyme. The resulting dimers, which are stereoisomers due to restricted rotation around the bond connecting the two monomer units (atropoisomerism), were then tested for their activity against Leishmania species and drug-resistant Plasmodium falciparum.

The study revealed that the dimeric forms of both enantiomers exhibited significantly enhanced antiprotozoal activity compared to their monomeric precursors. This suggests that the dimeric structure itself is a key factor in improving potency. While a direct comparison of the activity of the dimers derived from the (+) versus the (-) enantiomer was not the primary focus of the published study, the synthesis of these distinct stereoisomers opens the door for such investigations. The differential activity between these atropoisomeric dimers would provide clear evidence for the influence of the three-dimensional structure on the pharmacological effects of these calamenene derivatives.

Design and Synthesis of SAR-Guided Analogs for Enhanced Efficacy or Selectivity

Building upon the foundational SAR insights, researchers have begun to design and synthesize analogs of this compound to enhance its therapeutic properties. A notable example is the chemo-enzymatic synthesis of atropoisomeric dimers of 8-trans-hydroxycalamenene.

This innovative approach utilized the laccase from Trametes versicolor to catalyze the dimerization of both (+)- and (-)-8-trans-hydroxycalamenene. This biocatalytic method offers a green and efficient way to create novel, more complex molecules from a simpler natural product scaffold. The resulting dimeric structures were found to possess significantly greater antiprotozoal activity against Leishmania species and drug-resistant Plasmodium falciparum than their monomeric counterparts. This enhancement in activity underscores the potential of dimerization as a strategy to improve the efficacy of this compound. The successful synthesis and promising biological activity of these dimers pave the way for the development of new antimalarial and antileishmanial agents based on the calamenene framework.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of bioactive compounds at a molecular level. While specific computational studies on this compound are not yet widely published, the application of these techniques to the broader class of sesquiterpenes provides a framework for future investigations.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique can be instrumental in elucidating the mechanism of action of this compound and its derivatives by identifying potential protein binding partners and characterizing the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the anticancer activity of this compound, which involves the inhibition of STAT3 activation, could be further explored through docking studies with the STAT3 protein or its upstream kinases to understand the binding mode and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), QSAR can predict the activity of novel, unsynthesized analogs.

A QSAR study on the sedative activity of a series of sesquiterpenes revealed that molar refractivity and the number of hydrogen bond acceptors were statistically significant in predicting their activity. Although this study did not include this compound, it demonstrates the feasibility of applying QSAR to this class of compounds. A future QSAR study on a series of this compound derivatives with varying substituents and hydroxyl group positions could provide a predictive model to guide the synthesis of new analogs with enhanced antifungal, antiprotozoal, or anticancer properties, thereby accelerating the drug discovery process.

Advanced Methodologies for Studying + 8 Hydroxycalamenene

Omics Technologies in Understanding Biological Effects

Omics technologies provide a global view of the molecular changes within an organism or cell in response to a stimulus, such as treatment with a bioactive compound. nih.govnih.govmdpi.com By simultaneously analyzing thousands of molecules like genes, proteins, or metabolites, these high-throughput methods offer an unbiased approach to hypothesis generation and understanding the intricate biological networks affected by (+)-8-Hydroxycalamenene. nih.govfrontiersin.org The integration of genomics, transcriptomics, proteomics, and metabolomics allows for a multi-layered understanding of a compound's effects, from gene expression to metabolic pathway alterations. nih.govmdpi.com

Table 1: Overview of Key Omics Technologies in Natural Product Research

| Omics Technology | Molecules Analyzed | Primary Application | Key Techniques |

|---|---|---|---|

| Transcriptomics | RNA transcripts | Quantifying gene expression changes | RNA-Sequencing (RNA-Seq), DNA Microarrays |

| Proteomics | Proteins | Identifying protein targets and expression changes | Mass Spectrometry (MS), Thermal Proteome Profiling |

| Metabolomics | Metabolites (small molecules) | Analyzing metabolic pathway perturbations | Nuclear Magnetic Resonance (NMR), LC-MS/MS, GC-MS |

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.gov Techniques like RNA-Sequencing (RNA-Seq) and DNA microarrays are used to quantify the expression levels of thousands of genes simultaneously, revealing which genes are activated or suppressed by a compound. mdpi.com This provides critical insights into the cellular pathways and biological processes modulated by the substance.

Research on a related compound, hydroxy-calamenene, has utilized transcriptome analysis to study its effects on human respiratory epithelial cell lines. dntb.gov.ua In a study involving A549 cells, transcriptome analysis was employed to assess changes in gene expression, including that of type I and III interferons, providing a broad view of the cellular response to the compound. dntb.gov.ua This type of analysis is pivotal for identifying biomarkers of activity and uncovering the molecular mechanisms underlying the biological effects of this compound.

Proteomics aims to identify and quantify the entire complement of proteins (the proteome) in a biological sample and to determine their functions and interactions. In drug discovery, proteomics is a powerful tool for identifying the specific protein targets with which a compound interacts. mdpi.com Methods like chemical proteomics and thermal proteome profiling can reveal direct binding partners of a small molecule. nih.govnih.gov

In a typical chemical proteomics workflow, a compound of interest is modified with a chemical tag that allows it to be "fished" out of a cell lysate along with its bound proteins, which are then identified using mass spectrometry. mdpi.comnih.gov Thermal proteome profiling operates on the principle that a protein's melting point changes when a ligand is bound, allowing for the identification of target proteins by observing shifts in their thermal stability across a temperature gradient. nih.gov While these techniques are ideally suited for elucidating the molecular targets of this compound, specific proteomic studies to identify its direct protein interactions are not yet widely documented.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov It provides a functional readout of the physiological state of a cell, as metabolite levels can change rapidly in response to external stimuli. nih.gov By using techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify hundreds of metabolites to see how their profiles are altered by a compound like this compound. frontiersin.org This information helps to identify which metabolic pathways are perturbed, offering clues about the compound's mechanism of action and its broader physiological effects. nih.gov

Cell-Based Assays and High-Throughput Screening (HTS)

Cell-based assays are fundamental tools in drug discovery, representing about half of all high-throughput screening (HTS) campaigns. nih.govresearchgate.net HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity. marinbio.com These assays use living cells to measure responses such as cell viability, toxicity, proliferation, or changes in specific signaling pathways, offering a more biologically relevant context than simple biochemical assays. marinbio.comnih.gov

The development of a robust cell-based assay for HTS is a meticulous process involving the selection of an appropriate cell line, optimization of conditions like cell seeding density and incubation time, and the choice of a sensitive detection method, such as fluorescence or luminescence. marinbio.com Such platforms are crucial for efficiently screening natural product libraries to identify "hit" compounds like this compound that possess a desired biological effect, which can then be prioritized for further study. nih.govmdpi.com

Table 2: General Workflow for a Cell-Based High-Throughput Screen

| Step | Description | Key Considerations |

|---|---|---|

| 1. Assay Development | Design and optimize a robust and reproducible cell-based assay. | Cell line selection, reagent stability, signal-to-noise ratio. |

| 2. Plate Seeding | Dispense cells uniformly into multi-well microtiter plates (e.g., 96- or 384-well). | Consistent cell density, prevention of contamination. |

| 3. Compound Addition | Add compounds from a chemical library to the assay plates using automated liquid handlers. | Accurate and precise compound transfer, appropriate final concentration. |

| 4. Incubation | Incubate the plates for a defined period to allow the compound to exert its biological effect. | Controlled temperature, humidity, and CO2 levels. |

| 5. Signal Detection | Add detection reagents and measure the assay signal (e.g., fluorescence, luminescence, absorbance). | Use of a plate reader capable of high-throughput measurements. |

| 6. Data Analysis | Analyze the raw data to identify "hits"—compounds that produce a significant biological response. | Normalization, statistical analysis, hit-scoring criteria. |

Imaging Techniques for Cellular Localization and Mechanism of Action

Advanced imaging techniques are indispensable for visualizing the effects of a compound at a subcellular level. High-content screening (HCS) combines automated microscopy with sophisticated image analysis to extract quantitative data from images of cells treated with a compound. marinbio.com This allows researchers to visualize and measure changes in cell morphology, organelle structure, or the localization of specific proteins. marinbio.com

By tagging this compound with a fluorescent probe or using fluorescent antibodies against its potential targets, researchers could track its uptake and accumulation within different cellular compartments. This information is vital for understanding where the compound acts inside the cell and provides crucial evidence for its mechanism of action. For instance, studies on other compounds, like 8-hydroxyquinoline derivatives, have used molecular docking and mutagenesis to infer interactions with specific residues within a target protein's binding site, a process that can be visually supported by cellular imaging. mdpi.com

In vivo (non-human) Pharmacokinetic and Pharmacodynamic Studies

In vivo studies in non-human models are a critical step in evaluating the therapeutic potential of a compound. Pharmacokinetic (PK) studies determine the fate of a compound in an organism, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of the compound on the organism and its mechanism of action.

For example, research on the related compound 8-hydroxyquinoline in BALB/c mice infected with Leishmania amazonensis demonstrated its therapeutic activity in vivo. mdpi.com In these studies, administration of the compound led to a reduction in parasite load and lesion size, which was correlated with changes in cytokine levels like IFN-γ and IL-4. mdpi.com Similar in vivo PK/PD studies would be essential to understand how this compound is processed by a living system and to connect its molecular activities to a physiological outcome.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies are fundamental in drug discovery and development, providing critical insights into how a substance is processed by a living organism. While specific ADME data for this compound are not extensively available, the methodologies can be understood by examining studies on structurally related sesquiterpenes and other compounds in animal models, typically rats or mice.

Absorption: The initial step in determining the systemic availability of a compound is to assess its absorption. For oral administration, this involves tracking the compound's concentration in the plasma over time. For instance, in studies of the sesquiterpene alpha-humulene in mice, plasma levels were quantified using gas chromatography-mass spectrometry (GC-MS) analysis following oral and intravenous administration nih.govsemanticscholar.org. The peak plasma concentration (Cmax) and the time to reach it (Tmax) are key parameters derived from these studies. For alpha-humulene, the peak plasma concentration was observed 15 minutes after oral administration nih.gov.

Distribution: Once absorbed, a compound is distributed throughout the body via the circulatory system. Understanding tissue distribution is vital to ascertain if the compound reaches its intended target organs and to identify potential accumulation in other tissues. In animal models, this is typically assessed by sacrificing the animals at various time points after administration and measuring the compound's concentration in different organs. Studies on sesquiterpenes have shown wide distribution in tissues such as the liver, kidneys, heart, lungs, spleen, and brain nih.govnih.gov. For example, after oral administration of alpha-humulene to mice, the highest concentration was found in the liver, followed by the kidneys, heart, lungs, spleen, and brain nih.gov.

Metabolism: The biotransformation of a compound into its metabolites is a critical aspect of its efficacy and safety. In vivo, metabolites can be identified in urine, feces, and bile. For naphthalene, a compound with a related bicyclic aromatic structure, numerous oxygenated metabolites have been isolated from rat urine and characterized using GC-MS, indicating that epoxidation is a key metabolic pathway nih.gov. The liver is the primary site of metabolism, and in vitro studies using liver microsomes can provide valuable information on the metabolic pathways and the enzymes involved, such as cytochrome P450s researchgate.net.

Excretion: The final stage of the pharmacokinetic profile is the elimination of the compound and its metabolites from the body. The primary routes of excretion are through urine and feces. In studies with cumene, another structurally related compound, urine was the major route of excretion in both rats and mice researchgate.netnih.gov. The rate of excretion is often characterized by the elimination half-life (t1/2), which is the time it takes for the plasma concentration of the compound to reduce by half.

The following table summarizes typical pharmacokinetic parameters that would be determined in ADME studies of a compound like this compound, based on data from related sesquiterpenes.

| Parameter | Description | Example Value (for alpha-humulene in mice) |

| Cmax | Maximum plasma concentration | Achieved at 15 min (oral) |

| Tmax | Time to reach Cmax | 15 minutes (oral) |

| t1/2 (elimination) | Elimination half-life | 118.2 minutes (oral) |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | 18% (oral) |

Data presented is for the related sesquiterpene alpha-humulene and is for illustrative purposes of the types of data generated in ADME studies.

Target Engagement and Biomarker Identification

Beyond understanding the fate of this compound in the body, it is crucial to identify its molecular targets and the subsequent biological changes it induces. These investigations are key to elucidating its mechanism of action and for developing biomarkers to monitor its effects.

Target Engagement: Identifying the specific proteins or cellular pathways that this compound interacts with is a primary goal. While specific molecular targets for this compound are not yet fully elucidated, research on similar compounds provides a roadmap for such investigations. For many sesquiterpenes, anti-inflammatory effects are a common biological activity. Methodologies to study target engagement in this context often involve assessing the compound's ability to modulate key inflammatory pathways. For example, studies on other sesquiterpenes have investigated their effects on the nuclear factor-kappaB (NF-κB) signaling pathway and the production of nitric oxide (NO) nih.gov. Techniques such as Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) can be used to measure changes in the expression and activation of proteins and genes within these pathways in cell-based assays.

Biomarker Identification: A biomarker is a measurable indicator of a biological state or condition. Identifying biomarkers associated with the activity of this compound is essential for both preclinical and potential clinical studies. For compounds with anti-inflammatory or antioxidant properties, relevant biomarkers could include levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), anti-inflammatory cytokines (e.g., IL-10), or markers of oxidative stress.

One widely used biomarker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG) researchgate.net. Elevated levels of 8-OHdG in urine or tissues can indicate increased oxidative stress, which is implicated in various diseases. The effect of a compound like this compound on 8-OHdG levels could be assessed in animal models of diseases associated with oxidative stress. The quantification of 8-OHdG is typically performed using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection or tandem mass spectrometry (LC-MS/MS) researchgate.net.

The table below illustrates potential biomarkers that could be investigated to understand the biological activity of this compound, based on the known activities of related compounds.

| Biomarker Category | Specific Biomarker | Method of Measurement | Relevance |

| Inflammation | TNF-α, IL-6 | ELISA, RT-PCR | Indicates modulation of pro-inflammatory responses. |

| Oxidative Stress | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | HPLC-ECD, LC-MS/MS | Measures reduction of oxidative DNA damage. |

| Cell Signaling | Phosphorylated NF-κB | Western Blot | Indicates inhibition of a key inflammatory signaling pathway. |

Further research employing these advanced methodologies will be instrumental in fully characterizing the therapeutic potential of this compound.

Future Directions and Research Perspectives on + 8 Hydroxycalamenene

Unexplored Biological Activities and Therapeutic Potential (preclinical)

While (+)-8-Hydroxycalamenene has been noted for certain bioactivities, a vast landscape of its potential therapeutic applications remains uncharted. Preclinical investigations are beginning to probe into novel areas, moving beyond its traditionally recognized properties.